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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for pentyl
isovalerate (also known as pentyl 3-methylbutanoate), a compound of interest in flavor,

fragrance, and potentially other chemical industries. This document is intended for researchers,

scientists, and drug development professionals, offering a detailed look at its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction
Pentyl isovalerate is an organic ester with the molecular formula C₁₀H₂₀O₂.[1][2] It is known

for its fruity and slightly floral aroma.[3] Understanding its structural features through

spectroscopic analysis is crucial for quality control, structural elucidation, and various research

applications. This guide presents a summary of its key spectroscopic data and the

methodologies for their acquisition.

Spectroscopic Data
The following tables summarize the key spectroscopic data for pentyl isovalerate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.
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Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.06 Triplet 2H
-O-CH₂-CH₂-CH₂-

CH₂-CH₃

~2.18 Doublet 2H -CO-CH₂-CH(CH₃)₂

~2.08 Multiplet 1H -CH₂-CH(CH₃)₂

~1.62 Multiplet 2H
-O-CH₂-CH₂-CH₂-

CH₂-CH₃

~1.34 Multiplet 4H
-O-CH₂-CH₂-CH₂-

CH₂-CH₃

~0.94 Doublet 6H -CH( CH₃ )₂

~0.91 Triplet 3H
-CH₂-CH₂-CH₂-CH₂-

CH₃

Note: Predicted values are based on typical chemical shifts for esters. Protons on carbons

adjacent to the carbonyl group typically appear around 2-2.2 ppm, while protons on carbons

adjacent to the ester oxygen appear around 3.7-4.1 ppm.[4]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ) ppm Assignment

~173.0 C=O

~64.5 -O-CH₂-

~43.5 -CO-CH₂-

~28.3 -O-CH₂-CH₂-

~28.2 -O-CH₂-CH₂-CH₂-

~25.8 -CH₂-CH(CH₃)₂

~22.4 -CH(CH₃)₂

~22.3 -O-CH₂-CH₂-CH₂-CH₂-

~14.0 -CH₂-CH₃

Note: Predicted values are based on analogous structures like isoamyl acetate and general

knowledge of ester chemical shifts.[5]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

~2960-2870 Strong C-H stretch (alkane)

~1740 Strong C=O stretch (ester)

~1170 Strong C-O stretch (ester)

Note: Esters characteristically show a strong carbonyl (C=O) absorption in the region of 1750-

1737 cm⁻¹ and a C-O stretch between 1300-1000 cm⁻¹.[4]

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z Relative Intensity (%) Putative Fragment

172 Low [M]⁺ (Molecular Ion)

103 High
[CH₃CH₂CH₂CH₂OC(OH)=CH₂

]⁺ or [CH(CH₃)₂CH₂CO]⁺

85 Very High [CH(CH₃)₂CH₂CO]⁺

70 High [CH₃CH₂CH₂CH₂]⁺

57 Moderate [CH(CH₃)₂CH₂]⁺

43 Moderate [CH(CH₃)₂]⁺

Data sourced from publicly available databases such as PubChem and SpectraBase.[1][6]

Experimental Protocols
The following sections outline the general methodologies for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation:

A small amount of the pentyl isovalerate sample (typically 5-25 mg for ¹H NMR and 50-100

mg for ¹³C NMR) is accurately weighed.[7]

The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

chloroform-d, CDCl₃).[7]

A small amount of an internal standard, such as tetramethylsilane (TMS), is added for

chemical shift referencing (δ = 0.00 ppm).
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The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans (e.g., 16-

64) and a relaxation delay of 1-5 seconds.[8]

For ¹³C NMR, a proton-decoupled pulse sequence is typically used, requiring a larger

number of scans (e.g., 1024 or more) and a relaxation delay of around 2 seconds due to the

low natural abundance of the ¹³C isotope.[8]

IR Spectroscopy
Sample Preparation (Neat Liquid):

One to two drops of the neat (undiluted) liquid pentyl isovalerate are placed on the surface

of a clean, dry salt plate (e.g., NaCl or KBr).[9]

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

[10]

Data Acquisition:

A background spectrum of the empty instrument is collected.

The "sandwich" of salt plates containing the sample is placed in the sample holder of the FT-

IR spectrometer.

The infrared spectrum is then recorded, typically in the range of 4000-600 cm⁻¹.[11]

Mass Spectrometry (GC-MS)
Sample Preparation:

For volatile compounds like pentyl isovalerate, a dilute solution is prepared in a volatile

organic solvent (e.g., dichloromethane or hexane).
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The concentration is adjusted to be within the optimal range for the instrument.

Data Acquisition:

The sample is injected into a gas chromatograph (GC) which separates the components of

the sample.

The separated components then enter the mass spectrometer.

In the ion source (commonly using electron impact for volatile compounds), the molecules

are ionized and fragmented.

The ions are then separated by their mass-to-charge ratio in the mass analyzer and

detected.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like pentyl isovalerate.
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General Workflow for Spectroscopic Analysis
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Caption: Spectroscopic Analysis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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